![molecular formula C11H7BrF3N3O3S2 B2880143 2-[(4-bromophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 339014-03-8](/img/structure/B2880143.png)
2-[(4-bromophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(4-bromophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide” is a chemical compound with a complex structure . It contains a bromophenyl group, a trifluoromethyl group, and a thiadiazol group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For example, the synthesis of tipranavir, a compound containing a similar trifluoromethylpyridine-2-sulfonyl chloride group, was achieved using a chiral auxiliary .Molecular Structure Analysis
The molecular structure of this compound is complex, containing several functional groups including a bromophenyl group, a sulfonyl group, a trifluoromethyl group, and a thiadiazol group .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Evaluation
Researchers have synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, aiming for antimicrobial applications. These compounds were prepared via versatile synthetic routes, leading to derivatives with promising antibacterial and antifungal activities. The study represents a foundational approach to developing new antimicrobials based on sulfonamide chemistry, highlighting the potential of such compounds in addressing resistance issues in infectious diseases (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Modification with Fluorine-containing Heterocycles
Another study proposed the modification of acetazolamide, a medical product, by incorporating fluorine-containing heterocycles. This modification aims to yield heterocyclic compounds with enhanced properties, possibly offering new avenues for drug development and the study of fluorine's effects on biological activity (Sokolov & Aksinenko, 2012).
Antimicrobial Activity and Quantum Calculations
The synthesis of novel sulfonamide derivatives and their evaluation for antimicrobial activity were explored. The compounds exhibited good antimicrobial properties, with some showing high activity against several strains. Theoretical calculations complemented the experimental findings, providing insights into the structure-activity relationships (Fahim & Ismael, 2019).
Glutaminase Inhibitors for Cancer Therapy
Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors showcases the compound's potential in cancer therapy. These inhibitors could attenuate the growth of cancer cells, offering a new strategy for targeting cancer metabolism (Shukla et al., 2012).
Cytotoxic Activity Against Cancer Cells
The synthesis of new sulfonamide derivatives with various moieties has been explored for their cytotoxic activity against cancer cell lines. Some compounds demonstrated potent activity, indicating the potential for developing new anticancer agents based on this scaffold (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Propiedades
IUPAC Name |
2-(4-bromophenyl)sulfonyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3N3O3S2/c12-6-1-3-7(4-2-6)23(20,21)5-8(19)16-10-18-17-9(22-10)11(13,14)15/h1-4H,5H2,(H,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRHSCBFRBVUHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC(=O)NC2=NN=C(S2)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-4-methoxypyrimidine](/img/structure/B2880062.png)
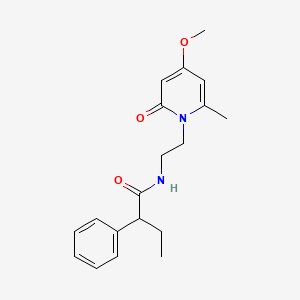
![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2880068.png)
![(2,6-dimethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2880070.png)
![4-[(Cyclopentylformamido)methyl]benzoic acid](/img/structure/B2880072.png)


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)benzenesulfonamide](/img/structure/B2880076.png)
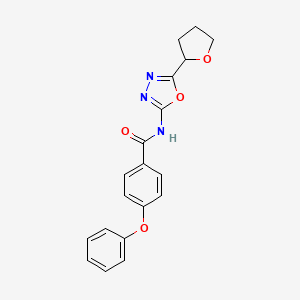
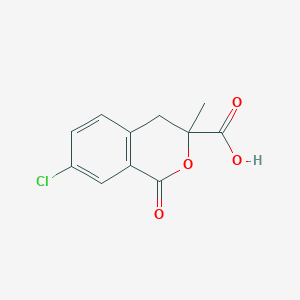
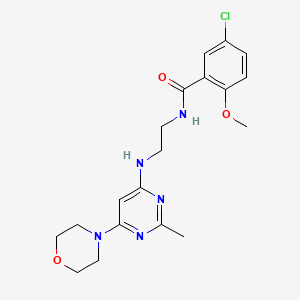
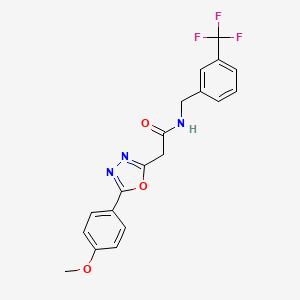
![[3-(Propan-2-yloxy)oxolan-3-yl]methanol](/img/structure/B2880083.png)